![molecular formula C10H13NO2 B1293601 N-(2-Hydroxyethyl)-2-phenylacetamide CAS No. 6269-99-4](/img/structure/B1293601.png)
N-(2-Hydroxyethyl)-2-phenylacetamide
Overview
Description
N-(2-Hydroxyethyl)-2-phenylacetamide (HEPA) is an organic compound that is widely used in the pharmaceutical, cosmetic, and food industries. It is a relatively simple compound, consisting of an amide group, an aryl group, and a hydroxyethyl group. HEPA is used as a synthetic intermediate in the production of many drugs and other products, and it has been studied for its potential application in the treatment of various diseases.
Scientific Research Applications
Carbon Capture and Storage (CCS)
HEPZ, a derivative of piperazine, has been used in amine scrubbing, a technique for capturing CO2 . It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator added in the mixed amine system to capture CO2 .
Thermodynamic Modeling
HEPZ has been used in thermodynamic modeling for CO2 solubility . The solubility of CO2 in aqueous HEPZ solutions was determined for three HEPZ concentrations and four temperatures . The thermodynamic model for the HEPZ-H2O-CO2 system was built in Aspen Plus based on the electrolytic non-random two-liquid (ENRTL) activity model .
Synthesis of N,N-bis-(2-Hydroxyethyl)oleamide (NHEO)
NHEO was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C has been evaluated .
Yield Optimization
Yield optimization has been performed implementing an L4 Taguchi orthogonal array . The chemical analysis, rheological behavior, and stabilizing ability of the product for metal and metal oxide slurries have been investigated .
Organic Chemical Synthesis Intermediate
N-(2-Hydroxyethyl)formamide is used as an organic chemical synthesis intermediate .
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)-2-phenylacetamide, also known as Palmitoylethanolamide , is an endogenous fatty acid amide. The primary targets of this compound are the peroxisome proliferator-activated receptor alpha (PPAR-α), and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play a crucial role in various biological effects, including chronic inflammation and pain .
Mode of Action
N-(2-Hydroxyethyl)-2-phenylacetamide interacts with its targets, PPAR-α, GPR55, and GPR119, exerting a variety of biological effects . It lacks affinity for the cannabinoid receptors cb1 and cb2 . The presence of N-(2-Hydroxyethyl)-2-phenylacetamide enhances anandamide activity through an "entourage effect" .
Biochemical Pathways
N-(2-Hydroxyethyl)-2-phenylacetamide affects several biochemical pathways. It is proposed that the presence of this compound or other structurally related N-acylethanolamines enhances anandamide activity . This enhancement is thought to be part of the “entourage effect”, which can influence acute and chronic inflammation .
Pharmacokinetics
The pharmacokinetics of N-(2-Hydroxyethyl)-2-phenylacetamide involves its absorption, distribution, metabolism, and excretion (ADME). In a study, N-(2-Hydroxyethyl)-2-phenylacetamide was administered orally to volunteers to investigate its plasma profile and calculate relevant pharmacokinetic parameters . The compound was found to be excreted preferentially by the fecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
The molecular and cellular effects of N-(2-Hydroxyethyl)-2-phenylacetamide’s action are primarily related to chronic inflammation and pain . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-2-phenylacetamide. For instance, the presence of other structurally related N-acylethanolamines can enhance the activity of anandamide, influencing the compound’s action . .
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXZQZKQWBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211752 | |
Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-2-phenylacetamide | |
CAS RN |
6269-99-4 | |
Record name | N-(2-Hydroxyethyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6269-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6269-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6269-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)-2-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-HYDROXYETHYL)-2-PHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7QJB7SJ3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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